

In-Depth Technical Guide: 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Amino-4-chloro-N-ethylbenzenesulfonamide
Cat. No.:	B1291115

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for **3-Amino-4-chloro-N-ethylbenzenesulfonamide**. Despite a comprehensive search, specific experimental data regarding its melting point, boiling point, solubility, and direct biological activities remain limited in publicly accessible literature. Therefore, this guide also includes generalized experimental protocols and conceptual diagrams relevant to the broader class of sulfonamides to provide a functional framework for researchers.

Core Physical Properties

While specific experimental values for several physical properties of **3-Amino-4-chloro-N-ethylbenzenesulfonamide** are not readily available, the following information has been compiled from chemical databases.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ ClN ₂ O ₂ S	ChemicalBook
Molecular Weight	234.7 g/mol	ChemicalBook
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-

Experimental Protocols

Given the absence of specific experimental procedures for **3-Amino-4-chloro-N-ethylbenzenesulfonamide**, this section details generalized protocols for the determination of key physical properties and analytical characterization applicable to solid sulfonamide compounds.

Protocol 1: Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid sulfonamide compound.

Materials and Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- Sample of the sulfonamide compound, finely powdered
- Spatula
- Mortar and pestle (if sample is not already powdered)

Procedure:

- **Sample Preparation:** Ensure the sulfonamide sample is completely dry and finely powdered. If necessary, grind the sample gently using a mortar and pestle.
- **Capillary Tube Loading:** Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating Rate:** Set the initial heating rate to a rapid setting to approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.
- **Determination:** As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- **Observation:** Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
- **Reporting:** Report the determined melting point as a range. For a pure compound, this range is typically narrow (0.5-2 °C).

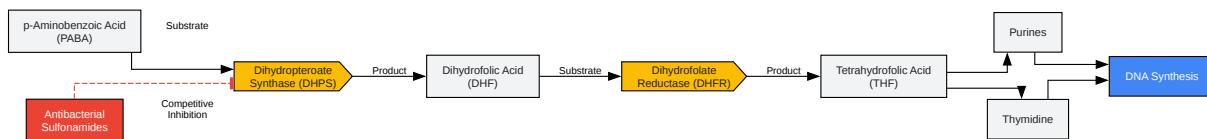
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To assess the purity of a sulfonamide compound and identify the presence of any impurities.

Materials and Apparatus:

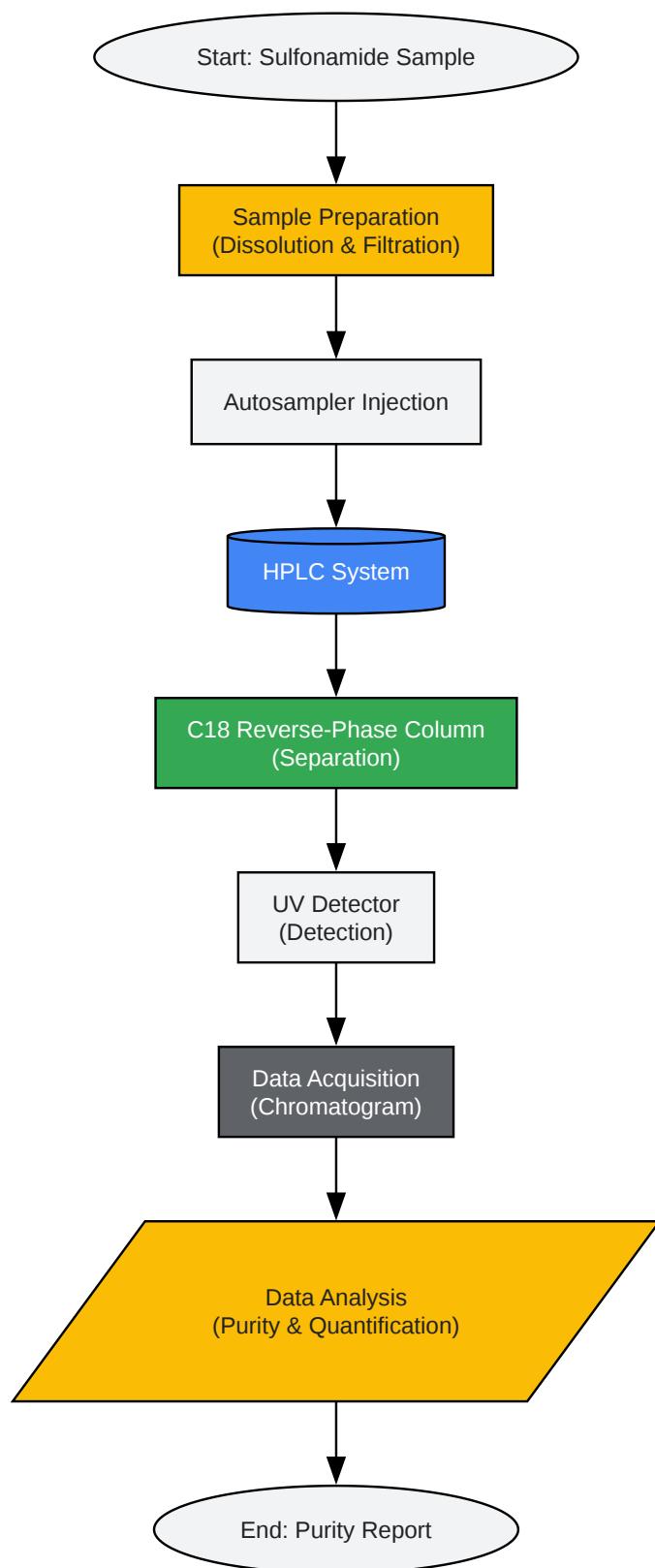
- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
- C18 reverse-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

- Mobile phase solvents (e.g., HPLC-grade acetonitrile and water with 0.1% formic acid)
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)
- Autosampler vials
- Sample of the sulfonamide compound


Procedure:

- Standard and Sample Preparation:
 - Prepare a stock solution of the sulfonamide reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components).
 - Prepare the analytical sample by dissolving an accurately weighed amount of the synthesized compound in the same solvent to a similar concentration.
 - Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.
- HPLC Method Parameters (Example):
 - Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm)
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
 - Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B (e.g., start with 95% A, ramp to 95% B over 20 minutes).
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C

- Detection Wavelength: Determined by the UV absorbance maximum of the sulfonamide (e.g., 254 nm or 270 nm).
- Injection Volume: 10 μ L
- Analysis:
 - Inject a blank (solvent) to establish the baseline.
 - Inject the reference standard to determine its retention time and peak area.
 - Inject the analytical sample.
- Data Interpretation:
 - Identify the peak corresponding to the sulfonamide compound in the sample chromatogram by comparing its retention time to that of the standard.
 - Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks in the chromatogram and multiplying by 100%.


Visualizations

As no specific signaling pathways or experimental workflows for **3-Amino-4-chloro-N-ethylbenzenesulfonamide** have been documented, the following diagrams illustrate a general mechanism of action for antibacterial sulfonamides and a typical analytical workflow.

[Click to download full resolution via product page](#)

Caption: Inhibition of Folic Acid Synthesis by Antibacterial Sulfonamides.

[Click to download full resolution via product page](#)

Caption: Generalized Workflow for HPLC Analysis of Sulfonamides.

- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Amino-4-chloro-N-ethylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291115#3-amino-4-chloro-n-ethylbenzenesulfonamide-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com